N-[(adamantan-1-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide
Description
N-[(Adamantan-1-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is a synthetic organic compound characterized by a sulfonamide core linked to an adamantane moiety via a methyl group. The adamantane group, a rigid bicyclic hydrocarbon, enhances lipophilicity and metabolic stability, while the sulfonamide functional group (-SO₂NH₂) is a hallmark of bioactive molecules, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) . The aromatic benzene ring is substituted with methoxy (-OCH₃) and two methyl (-CH₃) groups at positions 4, 2, and 5, respectively, influencing electronic and steric properties.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3S/c1-13-5-19(14(2)4-18(13)24-3)25(22,23)21-12-20-9-15-6-16(10-20)8-17(7-15)11-20/h4-5,15-17,21H,6-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFQKVBGJAUQDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-1-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common approach is the Chan–Lam coupling reaction, which is used to form the C-N bond between the adamantane-containing amine and the arylboronic acid derivative . The reaction conditions often include a copper (II) acetate catalyst, a weak base such as DBU, and a solvent like acetonitrile, carried out at room temperature for 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group serves as a key site for nucleophilic substitution. Studies on related benzenesulfonamides demonstrate that electron-withdrawing groups enhance reactivity by increasing the electrophilicity of the sulfur center .
Key Reagents and Conditions:
Mechanistic Insights :
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The adamantane moiety introduces steric hindrance, slowing reaction kinetics compared to non-bulky analogs .
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Microwave irradiation optimizes yields (e.g., 89% in analogous conjugations ).
Oxidation and Reduction Pathways
While direct data on this compound is limited, studies on structurally related sulfonamides provide extrapolated insights.
Oxidation:
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Reagents : KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> or CrO<sub>3</sub> .
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Products : Sulfonic acids or sulfonyl chlorides, depending on conditions.
Reduction:
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Products : Secondary amines via cleavage of the S–N bond.
Table 1: Comparative Reactivity in Oxidation/Reduction
| Substrate Modification | Oxidation Yield (%) | Reduction Yield (%) |
|---|---|---|
| Adamantane-free analog | 92 | 85 |
| Adamantane-containing derivative | 78 | 68 |
Functionalization of the Methoxy Group
The 4-methoxy substituent can undergo demethylation or electrophilic substitution under controlled conditions:
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Demethylation : BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> at −78°C yields a phenolic intermediate .
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Electrophilic Aromatic Substitution : Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) introduces nitro groups at the ortho position relative to the sulfonamide .
Adamantane-Mediated Reactions
The adamantane group primarily influences physicochemical properties rather than direct reactivity:
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Enhances lipid solubility, improving membrane permeability in biological assays .
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Stabilizes intermediates in multi-step syntheses via steric protection .
Example 1: Microwave-Assisted Coupling
A hybrid sulfonamide-adamantane derivative was synthesized via microwave-optimized Chan–Lam coupling, achieving 89% yield in 2 hours .
Example 2: Thiadiazinone Conjugation
Reaction with 7-substituted thiadiazinones under S<sub>N</sub>2 conditions produced dual-acting antimicrobial agents (IC<sub>50</sub> = 1.61–1.98 µM against cancer cells) .
Reactivity Comparison with Analogous Compounds
| Compound | Sulfonamide Reactivity | Adamantane Impact |
|---|---|---|
| N-(adamantan-1-yl)acetamide | Moderate | High |
| 4-Methoxybenzenesulfonamide | High | N/A |
| Target Compound | Intermediate | Significant |
Scientific Research Applications
Chemistry
N-[(adamantan-1-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide serves as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound has been investigated for its potential bioactive properties , including:
- Antimicrobial Activity : The sulfonamide group is known for its ability to inhibit bacterial folate synthesis, which can lead to significant antibacterial effects.
- Antiviral Properties : Related adamantane derivatives have shown effectiveness against various viral infections, suggesting potential applications in antiviral therapies.
Medicine
The compound is being explored for its therapeutic effects , including:
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, indicating potential utility in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects on cancer cell lines.
Case Studies and Research Findings
Several studies highlight the biological effects of related sulfonamide compounds:
Antibacterial Activity
A study demonstrated varying degrees of antibacterial efficacy against Gram-positive and Gram-negative bacteria. The introduction of specific functional groups significantly enhanced their activity.
| Compound | Structure | Antibacterial Activity (MIC) |
|---|---|---|
| 5a | R1=NH2 | 0.5 mM |
| 5b | R1=OH | 0.8 mM |
| 5c | R1=OCH3 | 0.3 mM |
Antiviral Activity
Research on adamantane derivatives has shown effectiveness against influenza viruses, suggesting that structural modifications can enhance antiviral potency.
Cytotoxicity Studies
In vitro studies revealed significant cytotoxic effects on various cancer cell lines, indicating potential for anticancer applications.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9 | A431 | 1.61 |
| 10 | Jurkat | 1.98 |
Mechanism of Action
The mechanism of action of N-[(adamantan-1-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety may enhance the compound’s ability to penetrate biological membranes, while the sulfonamide group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with adamantane-containing derivatives listed in , particularly synthetic cannabinoids (e.g., AM-2201, AM-1248). Below is a systematic comparison:
Table 1: Structural and Functional Comparison
Key Differences:
Functional Groups: The target compound’s sulfonamide group contrasts with the methanone (-CO-) in AM-2201 and AM-1246. Sulfonamides exhibit hydrogen-bonding capacity and acidity (pKa ~10), enabling interactions with polar enzyme active sites. Methanones, being ketones, are less acidic and may engage in hydrophobic or π-π interactions.
Aromatic Systems: The target’s benzene ring with electron-donating groups (methoxy, methyl) differs from the indole (AM-2201, AM-1248) or naphthalene (AM-2201) systems in cannabinoids. Indole/naphthalene moieties are associated with cannabinoid receptor binding, whereas substituted benzenes in sulfonamides often target enzymes.
Biological Targets: AM-2201 and analogs act as cannabinoid receptor agonists due to their indole-methanone scaffold . The target’s sulfonamide-adamantane hybrid lacks the structural prerequisites for cannabinoid activity, suggesting divergent targets (e.g., antimicrobial, anti-inflammatory).
Research Implications and Gaps
While lists adamantane-containing cannabinoids, the target compound’s sulfonamide core distinguishes it from these analogs. Further studies are needed to:
- Characterize its enzymatic targets (e.g., carbonic anhydrase inhibition assays).
- Compare pharmacokinetic profiles (e.g., solubility, half-life) with methanone-based adamantane derivatives.
Biological Activity
N-[(adamantan-1-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features an adamantane moiety linked to a substituted benzene ring. The presence of the methoxy and sulfonamide groups enhances its solubility and biological activity. The molecular formula is with a molecular weight of 357.48 g/mol .
Synthesis
The synthesis typically involves a multi-step process, including the Chan–Lam coupling reaction to form the C-N bond between the adamantane-containing amine and an arylboronic acid derivative. Optimizing reaction conditions is crucial for enhancing yield and purity during industrial production.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The adamantane moiety aids in membrane penetration, while the sulfonamide group can modulate enzyme or receptor activity. Its potential applications include:
- Antimicrobial Activity : Research indicates that sulfonamides exhibit significant antimicrobial properties due to their ability to inhibit bacterial folate synthesis .
- Antiviral Properties : The compound shows promise in antiviral applications, particularly against viral infections where adamantane derivatives are known to be effective .
- Anti-inflammatory Effects : Studies suggest that similar compounds can exhibit anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological effects of related sulfonamide compounds:
-
Antibacterial Activity : A study demonstrated that sulfonamide derivatives showed varying degrees of antibacterial efficacy against Gram-positive and Gram-negative bacteria. The introduction of specific functional groups significantly enhanced their activity (Table 1) .
Compound Structure Antibacterial Activity (MIC) 5a R1=NH2 0.5 mM 5b R1=OH 0.8 mM 5c R1=OCH3 0.3 mM - Antiviral Activity : Research on adamantane derivatives has shown their effectiveness against influenza viruses, suggesting that modifications to the structure can enhance antiviral potency .
-
Cytotoxicity Studies : In vitro studies revealed that related compounds exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potential for anticancer applications (Table 2) .
Compound Cell Line IC50 (µM) 9 A431 1.61 10 Jurkat 1.98
Q & A
Q. What are the optimal synthetic routes for N-[(adamantan-1-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide, and how do reaction conditions affect yield?
Methodological Answer: The synthesis typically involves coupling adamantane derivatives with sulfonamide precursors. A microwave-assisted approach (e.g., 100–150°C, 20–60 minutes) can enhance reaction efficiency, as demonstrated for structurally similar adamantane sulfonamides, achieving yields of 65–85% compared to conventional heating (50–60% yields over 6–12 hours) . Key steps include:
Sulfonylation: Reacting 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 1-aminomethyladamantane under inert conditions.
Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
Critical Parameters:
- Solvent polarity (DMF or THF).
- Stoichiometric ratio (1:1.2 sulfonyl chloride to amine).
- Temperature control to avoid adamantane decomposition.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identifies adamantane methylene protons (δ 1.6–2.1 ppm) and sulfonamide NH (δ 5.2–5.8 ppm, broad). Aromatic protons (δ 6.8–7.2 ppm) confirm substitution patterns .
- ¹³C NMR: Adamantane carbons (δ 25–40 ppm) and sulfonamide quaternary carbon (δ 120–130 ppm).
- X-ray Crystallography:
Q. How does the adamantane substituent influence the compound’s binding affinity to viral targets?
Methodological Answer: Adamantane’s rigid, lipophilic structure enhances binding to hydrophobic pockets in viral proteins (e.g., dengue NS5 polymerase). Experimental Design:
Molecular Docking: Use AutoDock Vina to simulate binding poses. Adamantane shows ΔG = -9.2 kcal/mol vs. -6.5 kcal/mol for non-adamantane analogs .
Surface Plasmon Resonance (SPR): Measure KD values (e.g., KD = 12 nM for adamantane derivatives vs. 450 nM for linear analogs).
Q. What computational methods predict the pharmacokinetic properties of this sulfonamide derivative?
Methodological Answer:
Q. How can structural contradictions in crystallographic data be resolved for bulky adamantane derivatives?
Methodological Answer:
Q. What strategies mitigate low aqueous solubility in biological assays?
Methodological Answer:
- Co-Solvents: Use 10% DMSO/PBS (v/v) for in vitro studies.
- Prodrug Design: Introduce phosphate esters at the methoxy group (solubility increases from 0.02 mg/mL to 1.5 mg/mL) .
Q. How do substituent modifications (e.g., methoxy vs. ethoxy) affect biological activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
